Product packaging for 1-benzyl-4-methyl-3-nitro-1H-pyrazole(Cat. No.:CAS No. 312310-45-5)

1-benzyl-4-methyl-3-nitro-1H-pyrazole

Cat. No.: B2609475
CAS No.: 312310-45-5
M. Wt: 217.228
InChI Key: XOMNQNRWUFEIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-methyl-3-nitro-1H-pyrazole is a nitro-functionalized pyrazole derivative of interest in medicinal chemistry and drug discovery. Pyrazoles are five-membered heterocyclic rings known for their wide spectrum of biological activities and are considered privileged scaffolds in the design of pharmacologically active compounds . Specifically, N-benzyl pyrazole structures have been identified as core pharmacophores in novel therapeutic agents. For instance, related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines (MIA PaCa-2) and function as autophagy modulators with a potentially novel mechanism of action . The nitro group on the pyrazole ring offers a versatile synthetic handle for further chemical modifications, such as reduction to an amino group, enabling the exploration of structure-activity relationships (SAR) and the development of compound libraries . This makes this compound a valuable chemical building block for researchers synthesizing novel compounds for screening in oncology, infectious disease, and other therapeutic areas. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B2609475 1-benzyl-4-methyl-3-nitro-1H-pyrazole CAS No. 312310-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-7-13(12-11(9)14(15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMNQNRWUFEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Methyl 3 Nitro 1h Pyrazole

Strategies for 1-Benzyl-4-methyl-3-nitro-1H-pyrazole Synthesis

The synthesis of this compound can be approached through several strategic pathways, including the precise functionalization of a pre-existing pyrazole (B372694) core or the construction of the ring system with the desired substituents already incorporated.

Regioselective Nitration Approaches to the Pyrazole Ring

The direct nitration of a substituted pyrazole ring is a primary method for introducing the nitro group. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution, which is influenced by the existing substituents on the ring. researchgate.net

One viable pathway involves the nitration of 1-benzyl-4-methyl-1H-pyrazole. The directing effects of the N-benzyl and C4-methyl groups are crucial in determining the position of nitration. Generally, N-alkyl pyrazoles can undergo nitration at the 3 and/or 5 positions. researchgate.net The specific conditions, such as the nitrating agent (e.g., fuming nitric acid, nitric acid in acetic anhydride) and temperature, would need to be optimized to favor substitution at the C3 position over the C5 position. mdpi.compreprints.org

An alternative and often more regioselective strategy is to nitrate (B79036) a pyrazole precursor before introducing the N-benzyl group. For instance, 4-methyl-1H-pyrazole can be nitrated to yield a mixture of isomers, from which 4-methyl-3-nitro-1H-pyrazole can be isolated. This intermediate is then subjected to N-benzylation. This multi-step process can offer better control over the final product's constitution.

The choice of nitrating conditions is critical. Traditional methods often employ harsh mixed acids, but newer approaches aim for milder, more selective, and environmentally benign conditions. frontiersin.org For complex molecules, the functional group tolerance of the nitration method is a key consideration. frontiersin.org

N-Alkylation and N-Benzylation Reactions for Pyrazole Derivatives

The introduction of the benzyl (B1604629) group onto the pyrazole nitrogen is a key step, typically accomplished via N-alkylation. The most common method involves the reaction of a pyrazole precursor, such as 4-methyl-3-nitro-1H-pyrazole, with a benzylating agent like benzyl bromide or benzyl chloride. beilstein-journals.org This reaction is usually performed in the presence of a base (e.g., potassium carbonate, cesium carbonate, sodium hydride) to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack. beilstein-journals.org

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for tautomerism, which can lead to the formation of two regioisomeric products. beilstein-journals.org In the case of 4-methyl-3-nitro-1H-pyrazole, alkylation can occur at either the N1 or N2 position, yielding this compound and 1-benzyl-4-methyl-5-nitro-1H-pyrazole, respectively. The ratio of these isomers depends on factors such as the nature of the substituent at C3/C5, the alkylating agent, the solvent, and the base used. beilstein-journals.org

Alkylation MethodTypical ReagentsKey FeaturesPotential IssuesReference
Base-Mediated AlkylationBenzyl halide (e.g., BnBr), Base (e.g., K₂CO₃, Cs₂CO₃, NaH)Widely used, versatile.Formation of regioisomers with unsymmetrical pyrazoles. beilstein-journals.org beilstein-journals.org
Acid-Catalyzed AlkylationBenzyl trichloroacetimidate, Brønsted acid catalyst (e.g., CSA)Alternative to base-mediated methods; avoids strong bases.Substrate-dependent yields; may also produce regioisomers. mdpi.comsemanticscholar.org mdpi.comsemanticscholar.org
Vapor-Phase AlkylationBenzyl alcohol, Crystalline aluminosilicate (B74896) catalystHigh temperature, continuous flow process.Requires specialized equipment; high temperatures (200-350°C). google.comgoogle.com google.comgoogle.com

Alternative N-alkylation methods have also been developed. These include acid-catalyzed reactions using electrophiles like trichloroacetimidates, which can proceed under milder conditions without the need for a strong base. mdpi.comsemanticscholar.org Furthermore, gas-phase alkylation over solid catalysts such as crystalline aluminosilicates represents an approach suitable for industrial-scale production. google.comgoogle.com

Multicomponent Reaction Pathways for Pyrazole Core Formation

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like this compound in a single step from three or more starting materials. nih.gov This approach is highly convergent and atom-economical. researchgate.net

A plausible MCR for the target compound would involve the condensation of benzylhydrazine (B1204620) with a suitable four-carbon building block containing the methyl and nitro functionalities. The classic Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, serves as a basis for such MCRs. nih.govbeilstein-journals.org For this specific target, a potential precursor could be a nitro-substituted β-diketone or a related derivative.

For example, a three-component reaction could be designed using benzylhydrazine, an aldehyde, and nitromethane (B149229) to construct the 1,3,4-trisubstituted pyrazole core. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with nitroalkenes. rsc.org This method allows for the regioselective construction of the pyrazole ring. rsc.org

The versatility of MCRs allows for the generation of diverse libraries of pyrazole derivatives by simply varying the starting components. nih.govnih.gov

Catalyst-Assisted Synthesis Methods for Pyrazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, often improving reaction rates, yields, and selectivity. The synthesis of pyrazole derivatives, including this compound, benefits significantly from various catalytic systems.

Catalysts can be employed in several of the synthetic strategies mentioned above:

In N-Alkylation: While traditional N-alkylation is base-mediated, catalytic methods are emerging. Phase-transfer catalysts can be used in biphasic systems, while solid acid catalysts like zeolites (crystalline aluminosilicates) are effective for gas-phase alkylations with alcohols. google.comgoogle.com

In Pyrazole Core Formation: Lewis acids such as SmCl₃ and Yb(PFO)₃ have been shown to effectively catalyze MCRs leading to polysubstituted pyrazoles. nih.govbeilstein-journals.org Transition metals, particularly copper and palladium, are also widely used. Copper catalysts can facilitate domino C-N coupling reactions or azide-alkyne cycloadditions to form functionalized pyrazoles. beilstein-journals.orgnih.gov Palladium catalysts are instrumental in coupling reactions (e.g., Suzuki, Sonogashira) to build complex pyrazole structures in a multicomponent fashion. beilstein-journals.org

Green Catalysts: In line with the principles of green chemistry, eco-friendly catalysts have been developed. These include ZnO nanoparticles and basic ionic liquids, which can catalyze pyrazole synthesis under aqueous or solvent-free conditions. nih.govajgreenchem.com Microwave-assisted synthesis, often performed without a catalyst, provides a rapid and efficient alternative to conventional heating. researchgate.net

Catalyst TypeExampleApplication in Pyrazole SynthesisReference
Lewis AcidSmCl₃, Yb(PFO)₃Multicomponent reactions for pyrazole core formation. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Transition MetalCopper(I) iodide, Palladium complexesDomino C-N coupling, cycloadditions, cross-coupling reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov beilstein-journals.orgbeilstein-journals.orgnih.gov
Solid AcidCrystalline Aluminosilicates (Zeolites)Vapor-phase N-alkylation of pyrazoles with alcohols. google.comgoogle.com google.comgoogle.com
NanocatalystZnO nanoparticlesAqueous media synthesis of pyrazole derivatives. nih.gov nih.gov
Ionic Liquid[bmIm]OHActs as both solvent and catalyst in multicomponent reactions. ajgreenchem.com ajgreenchem.com

Functional Group Interconversions and Derivatization of this compound

Once synthesized, the functional groups on the this compound scaffold can be chemically modified to produce a range of derivatives. The nitro group, in particular, is a versatile functional handle for further transformations.

Transformations of the Nitro Group on the Pyrazole Ring

The electron-withdrawing nitro group at the C3 position is a key site for chemical modification. The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine, which would yield 1-benzyl-4-methyl-1H-pyrazol-3-amine. This amino-pyrazole derivative serves as a valuable intermediate for the synthesis of various other compounds, including annulated heterocyclic systems. mdpi.compreprints.org

Several reagents and conditions are available for the reduction of aromatic and heteroaromatic nitro compounds. commonorganicchemistry.com The choice of method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. While highly effective, Pd/C can sometimes lead to debenzylation (cleavage of the N-benzyl group). Raney Nickel is often preferred when the substrate contains halides, as it is less prone to causing dehalogenation. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are robust and effective for nitro group reduction. commonorganicchemistry.com

Metal Chlorides: Tin(II) chloride (SnCl₂) provides a milder alternative for reducing nitro groups and often shows good chemoselectivity in the presence of other reducible functionalities. commonorganicchemistry.com

The reactivity of the nitro group is influenced by its position on the pyrazole ring and the nature of other substituents. researchgate.net In some cases, the presence of adjacent functional groups can lead to unexpected intramolecular reactions. For example, studies on related azidonitropyrazoles have shown that under thermolysis, the azido (B1232118) group can be reduced to an amine while a neighboring methyl group is oxidized, with the nitro group itself remaining intact. mdpi.compreprints.org This highlights the potential for complex, redox-neutral transformations within highly functionalized pyrazole systems.

Modifications at the Methyl and Benzyl Positions

The peripheral groups of the this compound scaffold, namely the N1-benzyl and C4-methyl substituents, offer sites for chemical modification to alter the molecule's properties. Research into related pyrazole structures demonstrates that the benzyl group, in particular, is a common target for analogue synthesis.

Modifications to the benzyl group are frequently achieved by synthesizing the pyrazole core with pre-functionalized benzylhydrazines. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring of the benzyl moiety. For instance, derivatives such as 1-(4-fluorobenzyl), 1-(4-chlorobenzyl), and 1-(3,4-difluorobenzyl)-1H-pyrazoles have been prepared. researchgate.net This strategy is often employed in medicinal chemistry to explore structure-activity relationships by altering steric and electronic properties. researchgate.net

Another significant modification involving the benzyl group is its use as a protecting group for the pyrazole nitrogen. The 4-methoxybenzyl (PMB) group, a substituted benzyl variant, has proven to be a versatile protecting group in pyrazole chemistry. clockss.org It is stable during the initial pyrazole ring synthesis but can be readily removed from the nitrogen atom under mild acidic conditions, such as with trifluoroacetic acid, or through oxidative and hydrogenolytic methods. clockss.org This allows for the synthesis of N-unsubstituted pyrazoles that might otherwise be difficult to prepare.

Table 1: Examples of Modifications at the N1-Benzyl Position of Pyrazoles

Original Group Modified Group Reagents/Method Reference
Benzyl 4-Fluorobenzyl Alkylation with 4-fluorobenzyl bromide researchgate.net
Benzyl 4-Chlorobenzyl Alkylation with 4-chlorobenzyl bromide researchgate.net
Benzyl 3,4-Difluorobenzyl Alkylation with 3,4-difluorobenzyl bromide researchgate.net
Benzyl (Protecting) 4-Methoxybenzyl (PMB) Synthesis using 4-methoxybenzylhydrazine clockss.org
4-Methoxybenzyl (PMB) H (Deprotection) Treatment with trifluoroacetic acid (TFA) clockss.org

Mechanistic Studies of this compound Chemical Reactions

The chemical reactivity of this compound is dictated by the electronic properties of its substituted five-membered aromatic ring. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. mdpi.comnih.gov However, the distribution of electron density and the nature of its reactions are significantly influenced by the substituents.

The pyrazole core contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 atom's lone pair is part of the aromatic system, while the sp2-hybridized N2 atom is basic and can react with electrophiles. nih.gov The carbon atoms at positions C3 and C5 are generally more electrophilic due to their proximity to the nitrogen atoms, whereas the C4 position is nucleophilic and the preferred site for electrophilic substitution when unsubstituted. mdpi.comnih.gov

In the case of this compound, the key mechanistic considerations revolve around the influence of its substituents:

Nitro Group (C3): The nitro group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution. It significantly reduces the electron density of the entire heterocyclic system.

Methyl Group (C4): The methyl group is an electron-donating group, which tends to increase the electron density of the ring, particularly at the adjacent C3 and C5 positions.

Benzyl Group (N1): The benzyl group at the N1 position does not drastically alter the ring's aromaticity but can influence reactivity through steric effects.

The synthesis of the compound itself, particularly the introduction of the nitro group, follows the mechanism of electrophilic aromatic substitution. The nitration of a pyrazole ring typically occurs at the C4 position. researchgate.net However, in a pre-methylated pyrazole, the directing effects of the existing substituents would govern the position of nitration. The mechanism involves the generation of the electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the electron-rich pyrazole ring. researchgate.net The presence of the activating methyl group directs the incoming electrophile, while the steric bulk of the N1-benzyl group can also play a role in the regioselectivity of the reaction.

Green Chemistry Principles in the Synthesis of this compound

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, hazardous organic solvents, and long reaction times, which are energetically costly. researchgate.net In response, significant efforts have been made to develop greener and more environmentally benign methodologies that align with the principles of green chemistry. These principles can be readily applied to the synthesis of this compound.

Green synthetic approaches for pyrazoles focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of pyrazole heterocycles using microwave techniques is a well-established green method. nih.gov

Solvent-Free Reactions (Grinding): Performing reactions in the absence of a solvent minimizes waste and avoids the use of toxic and volatile organic compounds. The grinding technique, where reactants are mixed and ground together in a mortar and pestle, can provide the energy needed to initiate and complete a reaction under solvent-free conditions. researchgate.netnih.gov

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethanol (B145695) is preferred over hazardous solvents like chloroform (B151607) or benzene. The synthesis of certain pyrazole derivatives has been successfully achieved in aqueous media. researchgate.net

Catalyst-Free Conditions: The development of reaction protocols that proceed efficiently without the need for a catalyst simplifies purification and reduces waste associated with catalyst synthesis and disposal. researchgate.net

These green methodologies offer sustainable alternatives for the multi-step synthesis required to produce this compound, from the initial condensation to form the pyrazole core to the subsequent nitration step.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

Feature Conventional Methods Green Chemistry Methods Reference
Energy Source Conventional heating (oil bath, heating mantle) Microwave irradiation, Ultrasonication, Grinding researchgate.netnih.gov
Solvents Often requires organic solvents (e.g., methanol, ethanol) Solvent-free (grinding), Aqueous media, Green solvents researchgate.net
Reaction Time Typically several hours to days Often reduced to minutes nih.gov
Reaction Conditions Can require harsh acidic or basic conditions Often milder conditions, sometimes at room temperature researchgate.net
Waste Generation Higher due to solvent use and byproducts Minimized by avoiding solvents and improving selectivity nih.gov

Advanced Characterization and Structural Elucidation of 1 Benzyl 4 Methyl 3 Nitro 1h Pyrazole

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 1-benzyl-4-methyl-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The benzylic protons (CH₂) are expected to appear as a singlet. The protons of the phenyl group will typically resonate in the aromatic region of the spectrum. The methyl group (CH₃) attached to the pyrazole (B372694) ring will also produce a characteristic singlet. Finally, a singlet corresponding to the proton on the pyrazole ring is anticipated.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Distinct signals are expected for the methyl carbon, the benzylic carbon, the carbons of the pyrazole ring, and the carbons of the benzyl (B1604629) group's phenyl ring. The position of the nitro group and the benzyl substituent influences the chemical shifts of the pyrazole ring carbons.

Table 1: Predicted NMR Data for this compound Note: This table is based on theoretical predictions and data from analogous structures, as specific experimental data was not available in the searched literature.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyrazole-H ~8.0-8.5 (s, 1H) -
Benzyl-CH₂ ~5.4-5.6 (s, 2H) ~52-55
Phenyl-H (ortho, meta, para) ~7.2-7.5 (m, 5H) ~127-136
Pyrazole-CH₃ ~2.3-2.6 (s, 3H) ~10-14
Pyrazole-C (C3, C4, C5) - ~110-155

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman are used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected. The IR spectrum would prominently feature strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and N-N stretching from the pyrazole ring.

Table 2: Characteristic IR Absorption Bands Note: Expected ranges are based on typical functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Aromatic C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 3000
C=N / C=C Ring Stretch 1400 - 1600

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₁N₃O₂), the expected molecular weight is approximately 217.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can also offer structural clues, with a common fragment being the benzyl cation (m/z 91).

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The theoretical values for C₁₁H₁₁N₃O₂ are approximately C, 60.82%; H, 5.10%; and N, 19.34%. Experimental results from elemental analysis must align closely with these calculated values to verify the empirical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyrazole and phenyl rings, as well as n → π* transitions associated with the nitro group. The solvent used for analysis can influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data, single-crystal X-ray crystallography offers unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms, the substitution pattern on the pyrazole ring, and provide detailed information on bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound is a prerequisite for this analysis. Studies on similar benzyl-pyrazole structures have revealed that the pyrazole and phenyl rings are often organized into distinct layers within the crystal lattice.

Chromatographic Purity Assessment and Isolation Methodologies

The purity of the synthesized this compound is critical for accurate characterization. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. A sharp, single peak in the chromatogram under various conditions is indicative of a high-purity sample. The retention time (tR) is a characteristic property of the compound for a given HPLC method (column, mobile phase, and flow rate).

Isolation and purification are typically achieved through column chromatography using silica (B1680970) gel, with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The progress of the purification is monitored by Thin-Layer Chromatography (TLC), where the compound will have a specific retention factor (Rf) value.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 4 Methyl 3 Nitro 1h Pyrazole

Molecular Docking and Ligand-Target Interaction Studies

Analysis of Receptor Binding Modes and Interaction Profiling:Molecular docking studies are performed with specific biological targets (e.g., proteins or enzymes) to predict binding affinity and interaction modes. Such studies for 1-benzyl-4-methyl-3-nitro-1H-pyrazole have not been reported in the available literature.

We recommend monitoring scientific databases for future research on this specific compound.

In Silico Mechanistic Insights into Enzyme Inhibition

In silico methods, particularly molecular docking, are pivotal for understanding the mechanistic basis of enzyme inhibition by small molecules. These computational techniques simulate the interaction between a ligand, such as a pyrazole (B372694) derivative, and the binding site of a target protein to predict the preferred binding mode and affinity. rjpn.org For this compound, docking studies would be employed to identify key interactions within an enzyme's active site that are responsible for its potential inhibitory activity.

Studies on similar pyrazole-based compounds have shown that their inhibitory mechanism often involves a combination of hydrogen bonds and hydrophobic interactions with the enzyme's active site residues. nih.gov For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, pyrazole derivatives containing a benzenesulfonamide group have been shown to bind effectively within a selective pocket of the enzyme. rjpn.org For this compound, the nitro group could act as a hydrogen bond acceptor, while the benzyl (B1604629) and methyl groups could engage in hydrophobic and van der Waals interactions. Molecular docking simulations can elucidate these precise interactions, providing a rationale for the compound's biological activity and guiding further optimization. nih.gov

To illustrate the type of data generated from such studies, the table below presents hypothetical docking results for this compound against a representative enzyme target.

Parameter Predicted Value Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol)-8.5Tyr123, Ser345, Leu456
Hydrogen Bonds1Ser345 (with Nitro group)
Hydrophobic Interactions4Tyr123, Leu456, Phe457, Val501 (with Benzyl and Methyl groups)

This table is illustrative and based on typical values observed for pyrazole derivatives.

Structure-Activity Relationship (SAR) Derivations for Pyrazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For pyrazole derivatives, SAR analyses have been crucial in optimizing their potency and selectivity as enzyme inhibitors and receptor antagonists. nih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole core. eurasianjournals.com

Key structural features of this compound and their potential impact on activity can be inferred from SAR studies on related compounds:

N1-Substituent: The 1-benzyl group plays a significant role in orienting the molecule within a binding pocket. In studies of pyrazolo[4,3-e] eurasianjournals.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives, a 1-benzyl-1H-pyrazole moiety was found to interact with specific residues, influencing affinity for adenosine receptors. nih.gov The nature of substitution on this benzyl ring is also critical; for example, a 1-(2,4-dichlorobenzyl) group was a key feature in potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov

C4-Substituent: Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring. mdpi.com The presence of a methyl group at this position, as in this compound, can impact steric interactions within a binding site and modulate the compound's lipophilicity.

C5-Substituent: Although unsubstituted in this specific compound, SAR studies on other pyrazoles highlight the importance of this position. For instance, in meprin inhibitors, modifying the aryl moieties at the 3 and 5-positions was a key strategy to modulate inhibitory activity and selectivity. nih.govresearchgate.net

The table below summarizes general SAR findings for different substituent positions on the pyrazole ring based on various studies.

Position on Pyrazole Ring Substituent Type General Impact on Biological Activity
1Benzyl, substituted benzylInfluences binding orientation and affinity; crucial for interaction with specific residues. nih.govnih.gov
3Nitro, Aryl, CarboxamideAffects electronic properties and hydrogen bonding potential; critical for potency. nih.gov
4Methyl, HalogenModulates steric fit and lipophilicity. mdpi.com
5Aryl, CyclopentylCan significantly enhance or decrease inhibitory activity depending on the target. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, mimicking the movement of atoms and molecules over time. eurasianjournals.comeurasianjournals.com MD simulations are used to assess the stability of the binding pose predicted by docking, explore conformational changes in both the ligand and the protein, and calculate binding free energies. eurasianjournals.comnih.gov

For a complex of this compound and its target enzyme, an MD simulation would reveal the stability of the initial docked conformation. nih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored over the simulation time (e.g., 50 ns) to see if the complex remains stable or undergoes significant structural changes. nih.gov Consistent hydrophobic and hydrogen bond interactions observed throughout the simulation would validate the initial docking results. nih.gov

Furthermore, MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the complex. nih.gov This calculation breaks down the total binding energy into components such as van der Waals energy, electrostatic energy, and solvation energy, identifying the primary forces driving the interaction. nih.gov Such analyses provide a more accurate estimation of binding affinity and a deeper understanding of the binding mechanism at an atomic level. nih.govsemanticscholar.org

The following table shows the kind of data that can be obtained from an MD simulation and subsequent binding free energy analysis.

MD Simulation Parameter Typical Output/Analysis Purpose
RMSD (Root-Mean-Square Deviation)Plot of RMSD vs. TimeAssesses the stability of the ligand's binding pose and protein structure. nih.gov
RMSF (Root-Mean-Square Fluctuation)Plot of RMSF vs. Residue NumberIdentifies flexible regions of the protein upon ligand binding.
Hydrogen Bond AnalysisNumber of hydrogen bonds over timeDetermines the persistence of key hydrogen bonding interactions.
MM/PBSA Binding Free EnergyΔGbind (kJ/mol)Provides a quantitative estimate of binding affinity. nih.gov
Energy ComponentsΔEvdw, ΔEelec, ΔGsolvDecomposes the binding energy to identify the main driving forces (e.g., van der Waals, electrostatic). nih.gov

This table is illustrative of the outputs from MD simulation studies on small molecule-protein complexes.

Investigative Biological Activities of 1 Benzyl 4 Methyl 3 Nitro 1h Pyrazole Derivatives in Vitro Studies

Enzyme Modulation and Inhibition Profiles (In Vitro)

The ability of pyrazole (B372694) derivatives to modulate the activity of enzymes is a significant area of research. These compounds have been shown to inhibit various enzyme classes, highlighting their potential in treating diseases where enzymatic dysregulation is a key factor.

In vitro assays have demonstrated that pyrazole derivatives can be potent inhibitors of several key enzyme targets.

Kinases: Protein kinases are crucial regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. A study focused on the structural optimization of a Receptor Interacting Protein 1 (RIP1) kinase inhibitor, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, which is structurally related to the subject compound. nih.gov This research led to the discovery of 1-benzyl-1H-pyrazole derivatives with significant inhibitory activity against RIP1 kinase, an important player in necroptosis. One potent compound exhibited a dissociation constant (Kd) of 0.078 µM against RIP1 kinase and an EC50 value of 0.160 µM in a cellular necroptosis inhibition assay. nih.gov

Other research has shown that 1H-pyrazole-3-carboxamide derivatives can act as strong inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), with one compound showing an IC50 of 0.089 nM. mdpi.com Docking studies have also suggested that certain pyrazole derivatives are potential inhibitors of VEGFR-2, Aurora A, and CDK2 protein targets. researchgate.net Furthermore, phenylpyrazolo[3,4-d]pyrimidine-based analogs have been identified as dual inhibitors of EGFR and VEGFR2. mdpi.com

Hydrolases and Oxidoreductases: Pyrazole derivatives have shown inhibitory activity against various hydrolases and oxidoreductases. They are effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with some compounds displaying inhibition constants (Kᵢ) in the low nanomolar range. nih.govtandfonline.comnih.gov Certain pyrazoles also inhibit the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov

In the context of metabolic diseases, pyrazole derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov They have also been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the management of type 2 diabetes. chemmethod.com Additionally, pyrazole compounds have demonstrated significant inhibitory effects on oxidoreductases such as cyclooxygenase (COX-1/COX-2), xanthine (B1682287) oxidase, and monoamine oxidase (MAO). nih.govnih.govresearchgate.net

Derivative ClassEnzyme TargetInhibition MetricValue
1-Benzyl-1H-pyrazoleRIP1 KinaseKd0.078 µM
1H-Pyrazole-3-carboxamideFLT3IC500.089 nM
Pyrazole-sulfonamideCarbonic Anhydrase I (hCA I)Kᵢ0.063–3.368 µM
Pyrazole-sulfonamideCarbonic Anhydrase II (hCA II)Kᵢ0.007–4.235 µM
Phenylpyrazolo[3,4-d]pyrimidineEGFRIC500.3 µM
Phenylpyrazolo[3,4-d]pyrimidineVEGFR2IC507.60 µM
Pyrazole derivative (Pyz-2)Xanthine OxidaseIC5010.75 ± 0.54 µM
Pyrazole derivative (Pyz-1)α-GlucosidaseIC5075.62 ± 0.56 µM

The development of potent and selective pyrazole-based enzyme inhibitors often relies on structure-guided design principles. This approach uses computational modeling and the known three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site. nih.gov

For instance, in the design of selective COX-2 inhibitors, molecular modeling studies have revealed essential features for binding, including the necessity of substituents at the N1, C3, and C5 positions of the pyrazole ring. nih.gov These studies indicate that pyrazole analogs interact with the COX-2 active site through a combination of hydrogen bonds, π–π interactions, and cation–π interactions. nih.gov Similarly, in silico molecular dynamics simulations of pyrazole derivatives complexed with COX-2 have been used to confirm stable binding. researchgate.net

In the development of carbonic anhydrase inhibitors, molecular docking studies help to evaluate the binding modes of synthesized compounds. nih.govtandfonline.com These studies have shown that interactions between the sulfonamide group of the pyrazole derivative and the zinc ion in the enzyme's active site are crucial for potent inhibition, a principle that guides the synthesis of new and more effective compounds. nih.gov

Receptor Ligand Interaction Studies (In Vitro)

The interaction of pyrazole derivatives with various receptor systems has been investigated to understand their potential in modulating cellular signaling pathways implicated in different diseases.

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers, such as breast cancer. thesciencein.orgpensoft.net In vitro studies have been conducted to determine the binding affinity of pyrazole derivatives for ER subtypes ERα and ERβ.

Novel tetrasubstituted pyrazole derivatives featuring a nitro substituent on their phenolic A-ring have been synthesized and evaluated. nih.govresearchgate.net The introduction of this nitro group was generally found to be beneficial for ERβ binding abilities. One 2-nitrophenol (B165410) derivative was found to bind effectively to both ER subtypes, with Relative Binding Affinity (RBA) values of 5.17% for ERα and 3.27% for ERβ, compared to estradiol. nih.gov The position of the nitro group and the presence of an alkyl group on the pyrazole ring were shown to be important factors influencing binding affinity. nih.gov

Other research has focused on developing pyrazole-based selective estrogen receptor modulators (SERMs) that act as ERα-selective antagonists. nih.gov By attaching a basic side chain to an ERα-selective agonist core, researchers have created compounds with high ERα-selective binding affinity and antagonist potency. nih.gov

CompoundReceptor TargetRelative Binding Affinity (RBAα %)Relative Binding Affinity (RBAβ %)
2-Nitrophenol Pyrazole Derivative (5c)ERα / ERβ5.173.27
Methyl-piperidino-pyrazole (MPP)ERα12-
N-piperidinylpropyl Pyrazole (MPrP)ERα5.1-

The versatility of the pyrazole scaffold allows for its interaction with a range of other receptor systems.

Cannabinoid Receptors: The pyrazole scaffold is a core component of rimonabant, a known CB1 receptor antagonist/inverse agonist. nih.gov This has spurred the development of numerous tricyclic pyrazole-based compounds designed to interact with cannabinoid receptors CB1 and CB2. These derivatives have been investigated for their potential in treating conditions like neuropathic pain and obesity. Structure-activity relationship (SAR) studies on these tricyclic pyrazoles have led to the identification of compounds with high affinity and selectivity for either CB1 or CB2 receptors. nih.gov

Opioid Receptors: While direct in vitro binding studies of 1-benzyl-4-methyl-3-nitro-1H-pyrazole derivatives to opioid receptors are not extensively documented in the provided context, related research highlights the therapeutic potential of modulating multiple receptor systems. For example, studies have shown that combining CB1 receptor agonists with μ-opioid receptor agonists can synergistically inhibit pain signaling. nih.gov This suggests a potential avenue for developing pyrazole-based compounds that could act on one or both of these receptor systems.

ASIC-1α Receptors: Specific in vitro studies detailing the interaction of this compound derivatives with Acid-Sensing Ion Channel 1a (ASIC-1α) receptors are not prominent in the available research.

Antimicrobial Activity Studies (In Vitro)

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Pyrazole derivatives have been extensively screened for their antimicrobial properties. academicstrive.compharmatutor.org

In vitro studies have demonstrated that various pyrazole derivatives exhibit activity against a broad spectrum of microbes. meddocsonline.orgnih.gov The antimicrobial activity of these compounds has been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. meddocsonline.orgnih.gov

Notably, the presence of a nitro group on the aromatic ring of a pyrazole derivative has been found to contribute to potent antimicrobial activity. meddocsonline.org One nitro-aromatic derivative was identified as having the best antimicrobial activity against Penicillium chrysogenum and Pseudomonas aeruginosa. meddocsonline.org Another study synthesized a series of pyrazole derivatives where one compound, featuring a 4-nitrophenyl group, showed high antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Antifungal activity has also been observed, with certain pyrazole derivatives showing high efficacy against fungi like Aspergillus niger. nih.gov The combination of the pyrazole nucleus with other heterocyclic rings, such as benzimidazole, has also yielded compounds with significant antimicrobial properties. nih.gov

Pyrazole DerivativeMicroorganismStrain TypeActivity (MIC)
Compound 3 (with 4-nitrophenyl)Escherichia coliGram-negative0.25 μg/mL
Compound 4Streptococcus epidermidisGram-positive0.25 μg/mL
Compound 2Aspergillus nigerFungus1 μg/mL
Nitro-aromatic derivative 39Pseudomonas aeruginosaGram-negativeNot specified
Nitro-aromatic derivative 39Penicillium chrysogenumFungusNot specified

Antibacterial Spectrum and Putative Mechanisms of Action (In Vitro)

Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. pharmacophorejournal.comnih.gov The inclusion of a nitro group, a key feature of the parent compound, is often associated with enhanced antimicrobial efficacy. For instance, certain nitro-aromatic pyrazole derivatives have shown potent activity against pathogens like Pseudomonas aeruginosa. meddocsonline.org Similarly, specific nitro pyrazole-based thiazole (B1198619) derivatives have exhibited remarkable antibacterial effects against a panel of bacteria including Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. meddocsonline.org

The proposed mechanisms of action for these compounds are multifaceted. A primary putative mechanism for nitroaromatic compounds involves the intracellular reduction of the nitro group. encyclopedia.pub This process can generate toxic reactive intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage bacterial DNA, ultimately leading to cell death. encyclopedia.pub Other pyrazole derivatives have been suggested to exert their antibacterial effects by inhibiting key enzymes essential for bacterial survival. Molecular docking studies have indicated that some pyrazole compounds may act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. pharmacophorejournal.comnih.gov Another proposed mechanism is the disruption of the bacterial cell wall. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

Compound Type Bacterial Strain(s) Activity/Observation Reference(s)
Nitro pyrazole-based thiazole S. pyogenes, S. aureus, P. aeruginosa, E. coli Remarkable antibacterial activity meddocsonline.org
Naphthyl-substituted pyrazole-hydrazones S. aureus, A. baumannii Potent growth inhibitors (MIC: 0.78–1.56 µg/mL) nih.gov
Pyrazole-thiazole hybrids S. aureus, K. planticola Effective growth inhibitors (MIC: 1.9-3.9 µg/mL) nih.gov
Imidazo-pyridine substituted pyrazoles Gram-positive & Gram-negative strains Potent broad-spectrum activity (MBC <1 µg/mL) nih.gov

Antifungal Activity Assessment (In Vitro)

The antifungal potential of pyrazole derivatives has been extensively evaluated in vitro against a range of pathogenic fungi. The presence of a nitro group on the pyrazole scaffold appears to be a significant contributor to antifungal efficacy. Studies have reported that certain nitro pyrazole derivatives show noteworthy activity against fungal strains such as Aspergillus niger, Aspergillus clavatus, Candida albicans, and Penicillium chrysogenum. meddocsonline.org Nitrofuran-containing pyrazole derivatives have also demonstrated good antifungal activity against C. albicans. nih.gov

Research into novel triazole derivatives incorporating a pyrazole moiety has yielded compounds with potent and broad-spectrum antifungal action. nih.gov Several of these derivatives displayed excellent inhibitory activity against C. albicans and Cryptococcus neoformans, with some compounds showing activity against fluconazole-resistant strains of C. albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound Type Fungal Strain(s) MIC (µg/mL) Reference(s)
Nitro pyrazole-based thiazole A. niger, A. clavatus, C. albicans Showed remarkable activity meddocsonline.org
Nitro-aromatic pyrazole derivative Penicillium chrysogenum Displayed significant activity meddocsonline.org
Triazole-pyrazole hybrid (5k) C. albicans, C. neoformans, A. fumigatus 0.125, 0.125, 8.0 nih.gov
Triazole-pyrazole hybrid (6c) C. albicans, C. neoformans, A. fumigatus 0.0625, 0.0625, 4.0 nih.gov
Triazole-pyrazole hybrid (6c) Fluconazole-resistant C. albicans 4.0 nih.gov

Anti-inflammatory Activity Mechanisms (In Vitro)

Derivatives of pyrazole are well-established as anti-inflammatory agents, with several mechanisms of action identified through in vitro studies. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are central to the inflammatory pathway. rjpbr.com This inhibition reduces the production of prostaglandins, key mediators of inflammation.

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways. Certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). alliedacademies.org These cytokines play a crucial role in the inflammatory cascade of numerous autoimmune and inflammatory diseases. alliedacademies.org Furthermore, some pyrazole compounds have been identified as inhibitors of lipoxygenase (LOX), another family of enzymes involved in inflammatory processes. nih.gov The inhibition of LOX by pyrazole derivatives could provide protection in various inflammatory conditions. nih.gov

Antineoplastic Activity in Cellular Models (In Vitro)

The anticancer potential of pyrazole derivatives, including those with a 1-benzyl substitution, has been a significant area of research, with numerous in vitro studies demonstrating their efficacy against various cancer cell lines. nih.govnih.gov

Derivatives closely related to this compound have shown potent antiproliferative effects. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were identified as active compounds against the MIA PaCa-2 pancreatic cancer cell line. nih.gov Similarly, 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives exhibited significant cytotoxicity against NCI-H226 non-small cell lung cancer and A-498 renal cancer cell lines. nih.gov The broad-spectrum cytotoxic activity of pyrazole derivatives has been confirmed in NCI-60 cancer cell line screenings, with some compounds showing potent growth inhibition across the full panel of cell lines. semanticscholar.org

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Activity Metric (IC₅₀/EC₅₀/GI₅₀) Reference(s)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide MIA PaCa-2 (pancreatic) EC₅₀ = 10 µM nih.gov
1-benzyl-selenolo[3,2-c]pyrazole derivative (Compound 2) NCI-H226 (lung), A-498 (renal) Potent cytotoxicity observed nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (15) NCI-60 panel GI₅₀ range: 0.018 to 9.98 µM semanticscholar.org
Pyrazolo[3,4-d]pyrimidine derivative (16) NCI-60 panel GI₅₀ range: 0.018 to 9.98 µM semanticscholar.org
Pyrazoline derivative (10c) HCT-116 (colorectal), HepG-2 (liver), MCF-7 (breast) IC₅₀: 5.55 µM, 1.82 µM, 2.86 µM nih.gov

The antineoplastic effects of pyrazole derivatives are attributed to their interaction with multiple cellular targets and pathways.

Kinase Pathway Modulation : A significant mechanism is the inhibition of protein tyrosine kinases (PTKs), which are often overexpressed in cancer cells. semanticscholar.org Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. semanticscholar.org Additionally, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, a key regulator of cell growth and proliferation. nih.gov

Tubulin Interaction : Some pyrazole derivatives function as antimitotic agents by interfering with microtubule dynamics. A specific pyrazole compound was found to inhibit tubulin polymerization with an IC₅₀ value of 3 μM, disrupting the formation of the mitotic spindle necessary for cell division. najah.edu

Cell Cycle Perturbation and Apoptosis Induction : Pyrazole compounds can induce cell cycle arrest at various phases. Different derivatives have been reported to cause arrest at the G2/M phase or the S phase. semanticscholar.orgnajah.edu This cell cycle disruption can subsequently lead to programmed cell death, or apoptosis. One study demonstrated that a pyrazole derivative induced apoptosis through the activation of caspase-3. najah.edu

Autophagy Modulation : The mTORC1 pathway is also linked to autophagy, a cellular recycling process. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been found to disrupt autophagic flux under starvation conditions, representing a potentially novel mechanism of anticancer action. nih.gov

Antioxidant Activity Evaluation (In Vitro)

The antioxidant properties of pyrazole derivatives have been assessed through various in vitro assays that measure their ability to scavenge free radicals. Common methods include evaluating the interaction with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+), as well as assessing the scavenging of nitric oxide and superoxide radicals. nih.govmdpi.com

Studies on thienyl-pyrazoles have shown excellent DPPH and hydroxyl radical scavenging activities, with potencies comparable to standard antioxidants like ascorbic acid. semanticscholar.org The antioxidant capacity of pyrazoles is often attributed to the presence of an NH proton within the heterocyclic ring. nih.gov In other derivatives, the presence of a phenolic group has been shown to enhance antioxidant activity. nanobioletters.com These compounds have also demonstrated the ability to inhibit free radical-induced oxidative hemolysis of red blood cells, indicating a protective effect against oxidative damage. nanobioletters.com

Table 4: In Vitro Antioxidant Activity of Selected Pyrazole Derivatives

Compound Type Assay Result (IC₅₀ or Observation) Reference(s)
Thienyl-pyrazole (5g) DPPH radical scavenging IC₅₀ = 0.245 µM semanticscholar.org
Thienyl-pyrazole (5h) DPPH radical scavenging IC₅₀ = 0.284 µM semanticscholar.org
Thienyl-pyrazole (5g) Hydroxyl radical scavenging IC₅₀ = 0.905 µM semanticscholar.org
Phenylsulfonyl pyrazole (with phenolic group) Inhibition of RBC hemolysis High antioxidant activity nanobioletters.com

Neurological Activity Studies (In Vitro)

The investigation of pyrazole derivatives has revealed their potential to interact with key targets in the central nervous system, suggesting possible applications in the management of neurological disorders.

Pyrazole derivatives have been explored for their neuroprotective effects in various in vitro models. Studies on different substituted pyrazoles indicate a capacity to protect neuronal cells from damage. For instance, a series of aryl azoles, which includes the 4,5-dihydro-1-H-pyrazole core structure, demonstrated neuroprotective activity in an N-methyl-D-aspartate (NMDA) toxicity paradigm, with protection levels ranging from 15% to 40%. nih.gov Another study on 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide derivatives showed neuroprotection against propidium (B1200493) iodide uptake, with one compound exhibiting 26.2 ± 1.9% protection at a concentration of 100 µM. nih.gov

Furthermore, certain pyrazolol derivatives have been identified as promising neuroprotective agents due to their free radical scavenging activity. nih.gov In an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) using SH-SY5Y cells, these compounds showed excellent neurocytoprotective effects. nih.gov Specifically, a methyl-substituted pyrazolol derivative demonstrated significant antioxidant capacity and neuroprotective effects. nih.gov While these studies were not conducted on this compound itself, they highlight the potential of the broader pyrazole class in neuroprotection.

The inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a key strategy in the treatment of several neurological disorders.

Acetylcholinesterase (AChE) Inhibition: While specific data on acetylcholinesterase inhibition by this compound is not available, the pyrazole scaffold has been incorporated into molecules designed as AChE inhibitors. For example, a study on phenylacetamide derivatives bearing a 1H-pyrazole ring showed moderate and selective AChE inhibitory activity.

Monoamine Oxidase (MAO) Inhibition: The pyrazole nucleus is a well-established scaffold for the development of monoamine oxidase inhibitors. mdpi.com A variety of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be reversible, potent, and selective inhibitors of MAO-A. nih.gov For instance, the enantiomers of certain derivatives displayed Ki values for MAO-A in the low nanomolar range. nih.gov Another study on pyridazinobenzylpiperidine derivatives, which contain a different heterocyclic core but are also being investigated for MAO inhibition, showed that most compounds had a higher inhibition of MAO-B than MAO-A, with the most potent compound having an IC50 value of 0.203 μM for MAO-B. mdpi.comresearchgate.net These findings underscore the potential of pyrazole-containing structures to act as MAO inhibitors.

In Vitro MAO-A Inhibitory Activity of Selected 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives nih.gov
CompoundKi (MAO-A) (nM)Selectivity Index (SI)
(-)-6 enantiomer2165,000
(+)-6 enantiomer6166,666
(-)-11 enantiomer480,000
(+)-11 enantiomer738,571

Metabolic Regulation Studies (In Vitro)

The pyrazole scaffold has also been investigated for its potential role in metabolic regulation, particularly through the inhibition of key digestive enzymes.

The inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.

α-Glucosidase Inhibition: Although no direct data exists for this compound, various pyrazole derivatives have been shown to inhibit α-glucosidase. For example, a series of novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives, which incorporate a different heterocyclic system, demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 1.7 to 86.5 µM. nih.gov

α-Amylase Inhibition: Similarly, the potential of pyrazole derivatives as α-amylase inhibitors has been explored. A study on thiazolidine-4-one derivatives containing a pyrazole moiety revealed significant in vitro α-amylase inhibition. nih.gov For instance, one compound exhibited 90.04% inhibition at a concentration of 100 µg/mL. nih.gov Another study on newly prepared pyrazole derivatives showed a concentration-dependent inhibitory effect on α-amylase, with one compound reaching 50% inhibition. ajchem-a.comajchem-a.com

In Vitro α-Amylase Inhibitory Activity of Thiazolidine-4-one Derivatives Containing a Pyrazole Moiety nih.gov
CompoundConcentration (µg/mL)% Inhibition
5a5075.94
10090.04
5b5079.24
10083.72
5e5077.12

Emerging Applications and Future Research Directions for 1 Benzyl 4 Methyl 3 Nitro 1h Pyrazole

Role in Advanced Materials Science

The unique chemical architecture of 1-benzyl-4-methyl-3-nitro-1H-pyrazole, featuring a stable pyrazole (B372694) core, a nitro group, and a benzyl (B1604629) substituent, positions it as a compound of interest in the field of advanced materials science. While direct research on this specific molecule is nascent, its structural components suggest potential applications as a precursor for energetic materials and in the development of novel luminescent and optoelectronic materials.

Development as Energetic Material Precursors

Nitrated pyrazole derivatives are a significant class of compounds in the field of energetic materials (EMs) due to their high heat of formation, high density, and tunable thermal stability. mdpi.comsemanticscholar.org Mononitropyrazoles, such as this compound, are often not used directly as high-performance energetic materials themselves, as their energy content is relatively low. semanticscholar.orgnih.gov Instead, their value lies in their role as crucial intermediates or precursors for the synthesis of more complex, high-performance energetic compounds with multiple nitro groups. semanticscholar.orgnih.gov

The synthesis of advanced energetic materials often involves the introduction of additional nitro groups onto a core heterocyclic structure to improve detonation performance and oxygen balance. mdpi.com The pyrazole ring is well-suited for such modifications through electrophilic substitution reactions like nitration. mdpi.com In the case of this compound, the existing nitro and methyl groups on the pyrazole ring would influence the position of any subsequent nitration steps. The benzyl group at the N1 position could serve as a protecting group that can be potentially removed in later synthetic stages to allow for further functionalization at that site, a common strategy in the synthesis of complex molecules.

While the general class of nitropyrazoles is widely studied as precursors, mdpi.comchemistry-chemists.comorgchemres.org specific synthetic routes starting from this compound to produce polynitrated energetic materials are not yet detailed in the available literature. Research in this area would involve exploring methods for further nitration of the pyrazole ring and/or the benzyl group, followed by characterization of the resulting compounds' energetic properties, such as density, thermal stability, and detonation velocity. The development of novel melt-castable explosives is a particular area of interest, where nitropyrazole scaffolds are being functionalized with groups like azides and nitrate (B79036) esters to achieve desired melting points and performance characteristics. nih.govnih.gov

Table 1: Properties of Basic Nitropyrazole Compounds

CompoundDensity (g·cm⁻³)Melting Point (°C)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)Reference
3-Nitropyrazole (3-NP)1.57174–1757.0220.08 nih.gov
4-Nitropyrazole (4-NP)1.52163–1656.8618.81 nih.gov
1-Methyl-3-nitropyrazole (3-MNP)1.4780–836.6217.11 nih.gov
1-Methyl-4-nitropyrazole (4-MNP)1.40826.4215.52 nih.gov

This table presents data for foundational nitropyrazole structures to provide context for the energetic properties of this class of compounds.

Potential in Luminescent and Optoelectronic Materials

Pyrazole derivatives have emerged as a versatile scaffold for the development of materials with interesting photophysical properties, making them candidates for luminescent and optoelectronic applications. nih.gov While the pyrazole ring itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior. rsc.org These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. nih.govmdpi.com

The potential of this compound in this domain stems from its conjugated system, which can be modified to tune its electronic and optical properties. The combination of the aromatic pyrazole and benzyl rings provides a foundational π-conjugated system. The electron-withdrawing nature of the nitro group can further influence the electronic structure and energy levels of the molecule.

Research on other substituted pyrazoles has demonstrated their utility. For instance, pyrazolyl-substituted diethylene derivatives have been investigated as multifunctional materials for OLEDs. researchgate.net Similarly, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for both photovoltaic and electroluminescent applications, exhibiting emissions in the bluish-green spectrum. mdpi.comresearchgate.net The development of new methodologies for synthesizing fused pyrazoles with special photophysical properties is an active area of research. rsc.org

For this compound, future research could focus on characterizing its fundamental photophysical properties, including absorption and emission spectra, quantum yield, and lifetime. Further synthetic modifications, such as extending the π-conjugation or introducing different electron-donating or -withdrawing groups, could be explored to tailor its properties for specific optoelectronic applications.

Applications in Agrochemical Research

The pyrazole ring is a well-established and important pharmacophore in the design of modern agrochemicals. nih.govresearchgate.net Numerous commercial pesticides, including insecticides, fungicides, and herbicides, incorporate this heterocyclic core, demonstrating its broad utility in crop protection. researchgate.netnih.gov Consequently, derivatives of this compound are of significant interest for their potential biological activities in an agricultural context.

The presence of different substituents on the pyrazole ring allows for the fine-tuning of biological activity and selectivity. In this compound, the combination of the benzyl group (which can increase lipophilicity, potentially aiding penetration into target organisms), the methyl group, and the electron-withdrawing nitro group creates a unique substitution pattern that warrants investigation for agrochemical properties.

Herbicidal Activity: A variety of pyrazole derivatives have been reported to exhibit potent herbicidal activity. mdpi.comcabidigitallibrary.org For example, certain 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown excellent herbicidal effects, and N-substituted pyrazole aromatic ketone analogs have been developed as effective 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for herbicides. mdpi.comnih.gov The specific substitution pattern on the pyrazole ring is crucial for the level and spectrum of herbicidal activity. mdpi.comresearchgate.net

Fungicidal Activity: The pyrazole scaffold is a key component in several commercial fungicides like pyraclostrobin (B128455) and fluxapyroxad. nih.gov Research has shown that novel pyrazole analogues can exhibit significant fungicidal activity against a wide range of plant pathogens, including Botrytis cinerea and Fusarium graminearum. researchgate.netnih.gov Structure-activity relationship studies indicate that modifications at various positions of the pyrazole ring can lead to compounds with potent and broad-spectrum antifungal effects. researchgate.netglobethesis.com

Insecticidal Activity: Pyrazole-based compounds are also prominent in insecticide development, with commercial products like tebufenpyrad (B1682729) and tolfenpyrad (B1681338) serving as key examples. acs.org Numerous studies have focused on synthesizing novel pyrazole carboxamides and pyrazole oxime ethers, which have shown high efficacy against various insect pests, including aphids, mites, and lepidopteran species like the cotton bollworm. acs.orgnih.govresearchgate.net

Although no specific agrochemical testing data for this compound is currently available, its structural similarity to known bioactive pyrazoles makes it a promising candidate for screening and further development in this area.

Development as Chemical Probes and Biological Tools

Fluorescent small molecules are indispensable tools in modern biology and medicine, enabling real-time visualization of biological processes within living cells and tissues. nih.gov Pyrazole derivatives have recently gained attention as a promising scaffold for the design of such chemical probes and bioimaging agents. nih.govwordpress.com Their appeal lies in their synthetic accessibility, remarkable optical properties upon appropriate functionalization, and the presence of nitrogen atoms that can act as chelating points for ions. wordpress.com

While this compound itself has not been characterized as a fluorescent probe, its core structure represents a viable starting point for the development of such tools. The design of a fluorescent probe typically requires a fluorophore unit linked to a receptor unit that selectively interacts with the target analyte. The pyrazole ring can be incorporated as a key part of the fluorophore or as a platform to which the receptor and other modulating groups are attached.

Researchers have successfully developed pyrazole-based probes for various applications:

Ion Detection: Pyrazole derivatives have been engineered to detect specific metal ions, such as Cu²⁺, in biological samples. nih.gov

Small Molecule Sensing: Probes based on the pyrazole scaffold have been used to sense biologically important molecules like glutathione. wordpress.com

Cellular Imaging: These compounds have been applied for general cell staining, labeling of subcellular organelles, and identifying specific cell types, such as HeLa cells. nih.govwordpress.com

The development of this compound into a chemical probe would necessitate synthetic modifications to introduce fluorogenic properties and a specific recognition moiety. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher in some designs, enabling a "turn-on" fluorescence response upon reaction or interaction with a target analyte. This principle is a common strategy in probe design. Future work could explore the functionalization of the benzyl or pyrazole rings to create novel sensors for ions, reactive oxygen species, or other biomolecules of interest.

Future Perspectives and Unexplored Research Avenues for this compound Research

The compound this compound stands as a molecule with considerable, yet largely unexplored, potential across multiple scientific disciplines. The current body of scientific literature lacks specific studies on this particular derivative, presenting a fertile ground for future research. Based on the known properties and applications of the broader classes of nitropyrazoles and substituted pyrazoles, several promising research avenues can be envisioned.

Key Unexplored Avenues:

Systematic Evaluation as an Energetic Material Precursor: A primary research direction is to systematically investigate its utility as an intermediate in the synthesis of high-energy-density materials (HEDMs). This would involve:

Developing and optimizing multi-step nitration protocols to increase the nitro-group density on either the pyrazole or benzyl rings.

Investigating selective debenzylation techniques to free the N1 position for the introduction of other energetic functional groups (e.g., -NH₂, -N₃, -NO₂).

Full characterization of any novel polynitrated derivatives, including determination of their density, thermal stability, sensitivity to stimuli, and detonation performance through both experimental and computational methods.

Characterization for Optoelectronic Applications: The potential of this compound in materials science remains untapped. Future work should include:

Synthesis and purification of high-quality this compound to study its intrinsic photophysical properties (absorption, emission, quantum yield).

Computational modeling to understand its electronic structure, HOMO/LUMO energy levels, and predict its optical characteristics.

Using it as a building block to synthesize more complex conjugated systems, polymers, or fused-ring structures and evaluating their performance in prototype devices like OLEDs or organic solar cells.

Comprehensive Agrochemical Screening: Given the proven success of the pyrazole scaffold in agriculture, a thorough biological screening is warranted. This includes:

Testing its efficacy as a potential herbicide against a panel of monocot and dicot weeds.

Evaluating its fungicidal activity against economically important plant pathogens.

Assessing its insecticidal and miticidal properties against various agricultural pests.

If activity is found, subsequent structure-activity relationship (SAR) studies could be initiated to optimize the substitution pattern for enhanced potency and selectivity.

Development of Novel Chemical Probes: Leveraging the pyrazole core for sensing and imaging applications is a highly promising direction. Research could focus on:

Functionalizing the benzyl ring or an available position on the pyrazole ring with moieties that can selectively bind to specific analytes (e.g., metal ions, thiols, reactive oxygen species).

Modifying the structure to create a fluorescent "turn-on" or ratiometric response upon analyte binding, potentially using the nitro group as a quencher that is modulated by the recognition event.

Testing the biocompatibility and cell permeability of new probes for applications in live-cell imaging.

The presence of the nitro group and the versatile pyrazole ring suggests that this compound is a platform ripe for chemical exploration and discovery. smolecule.com

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-4-methyl-3-nitro-1H-pyrazole?

The synthesis typically involves multi-step protocols. For example, cyclization of hydrazine derivatives with substituted propenones or Mannich reactions can yield pyrazole cores. Nitration at the 3-position is often achieved using mixed acids (e.g., HNO₃/H₂SO₄) under controlled conditions. Post-functionalization, such as benzylation, is performed using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., benzyl protons at δ 5.16 ppm, nitro group deshielding effects) .
  • IR spectroscopy : Nitro group absorption bands (~1520–1350 cm⁻¹) and aromatic C–H stretches (~3100–3000 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M⁺] at m/z 238.0961) .

Q. What analytical methods are used to assess purity and reaction progress during synthesis?

  • Thin-layer chromatography (TLC) : Monitors reaction completion using solvent systems like cyclohexane/ethyl acetate .
  • High-performance liquid chromatography (HPLC) : Quantifies purity under gradient elution conditions.
  • Elemental analysis : Validates C, H, N composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Contradictions may arise from assay variability or structural isomerism. To address this:

  • Validate assay conditions : Replicate studies using standardized models (e.g., MES for anticonvulsant activity) .
  • Characterize regiochemistry : Use X-ray crystallography or NOE NMR to confirm substitution patterns, as positional isomers (e.g., 3-nitro vs. 5-nitro) exhibit divergent bioactivity .
  • Computational docking : Compare binding affinities of isomers with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies optimize regioselective functionalization of the pyrazole ring?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Nitro groups at the 3-position direct electrophilic substitution to the 5-position .
  • Metal-mediated reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively functionalizes the 4-position for triazole hybrids .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., benzyl groups) ensures precise substitution .

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations predict:

  • Electrophilic reactivity : Nitro groups increase electron deficiency at adjacent carbons, favoring nucleophilic attacks .
  • HOMO-LUMO gaps : Correlate with stability and charge-transfer interactions in metal complexes .
  • Vibrational frequencies : Validate experimental IR spectra for nitro and benzyl groups .

Methodological Considerations

Q. What experimental precautions are critical for handling nitro-containing pyrazoles?

  • Thermal stability : Nitro groups can decompose exothermically; avoid high temperatures (>150°C) during synthesis .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to minimize side reactions .

Q. How are pyrazole-based hybrid compounds (e.g., triazole-pyrazole) synthesized for biological screening?

  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole moieties to pyrazole cores (e.g., using azido precursors and alkynes) .
  • Purification : Flash chromatography with silica gel and gradient elution (cyclohexane/ethyl acetate) isolates hybrids in >85% yield .

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